6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
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Overview
Description
Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside is a chemical compound with the molecular formula C19H26O6 and a molecular weight of 350.41 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry . It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside typically involves the protection of mannose derivatives. One common method includes the reaction of mannose with acetone in the presence of an acid catalyst to form the isopropylidene-protected mannose . This intermediate is then benzylated using benzyl chloride and a base such as sodium hydride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC typically yields aldehydes, while reduction with NaBH4 results in alcohols .
Scientific Research Applications
Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside is primarily related to its role as a protected sugar derivative. It acts as a precursor in various synthetic pathways, where the isopropylidene groups protect the hydroxyl groups of mannose from unwanted reactions . This protection allows for selective functionalization of other positions on the sugar molecule, facilitating the synthesis of complex carbohydrates and glycosides .
Comparison with Similar Compounds
Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside can be compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound is also a protected sugar derivative used in the synthesis of biologically active molecules.
2,35,6-Di-O-isopropylidene-alpha-D-mannofuranose: Similar to the title compound, it is used as an intermediate in carbohydrate synthesis.
Properties
Molecular Formula |
C19H26O6 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
InChI |
InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15-16(25-19(3,4)24-15)17(22-14)20-10-12-8-6-5-7-9-12/h5-9,13-17H,10-11H2,1-4H3 |
InChI Key |
FDOXFJBHCHWEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C |
Origin of Product |
United States |
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